molecular formula C6H2Cl2N2O3 B169939 2-Chloro-3-chlorocarbonyl-5-nitropyridine CAS No. 135795-55-0

2-Chloro-3-chlorocarbonyl-5-nitropyridine

Cat. No. B169939
CAS RN: 135795-55-0
M. Wt: 220.99 g/mol
InChI Key: SGCLUZVJDJBDPU-UHFFFAOYSA-N
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Description

2-Chloro-3-chlorocarbonyl-5-nitropyridine is a chemical compound that is widely used in scientific research as a building block for the synthesis of various organic molecules. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound has gained significant attention due to its potential applications in the pharmaceutical industry as a precursor to drugs with various therapeutic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-chlorocarbonyl-5-nitropyridine is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This compound is known to react with amino acids, peptides, and proteins, leading to the formation of adducts that can alter their biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-3-chlorocarbonyl-5-nitropyridine are not well studied. However, it is known to react with various biological molecules, leading to the formation of adducts that can alter their biological activity. This compound is also known to be toxic and can cause skin and eye irritation upon contact.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-3-chlorocarbonyl-5-nitropyridine in lab experiments include its high reactivity, which allows for the synthesis of various organic molecules. This compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxicity and potential for skin and eye irritation, which requires proper handling and safety precautions.

Future Directions

There are several future directions for the use of 2-Chloro-3-chlorocarbonyl-5-nitropyridine in scientific research. One potential direction is the synthesis of novel anti-cancer drugs using this compound as a precursor. Another direction is the development of new synthetic methods for the preparation of 2-Chloro-3-chlorocarbonyl-5-nitropyridine and its derivatives. Additionally, the biological activity of adducts formed by this compound with various biological molecules can be studied to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 2-Chloro-3-chlorocarbonyl-5-nitropyridine can be achieved through several methods, including the reaction of 2-chloro-3-nitropyridine with phosgene or the reaction of 2-chloro-3-nitropyridine with chloroform and sodium hydroxide. The latter method is more commonly used due to its simplicity and efficiency. The reaction involves the conversion of 2-chloro-3-nitropyridine to its corresponding acid chloride, which is then reacted with chloroform and sodium hydroxide to form 2-Chloro-3-chlorocarbonyl-5-nitropyridine.

Scientific Research Applications

2-Chloro-3-chlorocarbonyl-5-nitropyridine is widely used in scientific research as a building block for the synthesis of various organic molecules. It is commonly used in the pharmaceutical industry as a precursor to drugs with various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities. This compound is also used in the synthesis of dyes, pigments, and agrochemicals.

properties

IUPAC Name

2-chloro-5-nitropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCLUZVJDJBDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitropyridine-3-carbonyl chloride

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